BenchChemオンラインストアへようこそ!

5-Methylpyrido[2,3-d]pyridazine

Physicochemical characterization Compound identity verification Quality control

5-Methylpyrido[2,3-d]pyridazine (CAS 19818-96-3) is a bicyclic heteroaromatic compound with molecular formula C₈H₇N₃ and molecular weight 145.16 g·mol⁻¹, composed of a pyridine ring fused to a pyridazine ring at the [2,3-d] junction with a single methyl substituent at the 5-position. The compound belongs to the pyrido[2,3-d]pyridazine class, a scaffold recognized in the patent and medicinal chemistry literature for its capacity to engage diverse biological targets including GABA-A receptors, phosphodiesterases (PDE4, PDE5), p38 MAP kinase, and MEK.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 19818-96-3
Cat. No. B028643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrido[2,3-d]pyridazine
CAS19818-96-3
Synonyms5-Methylpyrido[2,3-d]pyridazine
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=NC2=CN=N1
InChIInChI=1S/C8H7N3/c1-6-7-3-2-4-9-8(7)5-10-11-6/h2-5H,1H3
InChIKeyJXHZYWPDWNINFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrido[2,3-d]pyridazine (CAS 19818-96-3): Defining the Baseline for Fused Pyridine–Pyridazine Procurement


5-Methylpyrido[2,3-d]pyridazine (CAS 19818-96-3) is a bicyclic heteroaromatic compound with molecular formula C₈H₇N₃ and molecular weight 145.16 g·mol⁻¹, composed of a pyridine ring fused to a pyridazine ring at the [2,3-d] junction with a single methyl substituent at the 5-position [1]. The compound belongs to the pyrido[2,3-d]pyridazine class, a scaffold recognized in the patent and medicinal chemistry literature for its capacity to engage diverse biological targets including GABA-A receptors, phosphodiesterases (PDE4, PDE5), p38 MAP kinase, and MEK [2]. The 5-methyl substitution represents the simplest alkylated derivative of this heterocyclic core, and its procurement is driven by the need for a defined, regiospecifically methylated building block that cannot be trivially replaced by other C₈H₇N₃ constitutional isomers such as pyrido[2,3-b]pyrazines or pyrido[3,4-d]pyridazines, which differ fundamentally in nitrogen-atom topology and electronic character .

5-Methylpyrido[2,3-d]pyridazine (CAS 19818-96-3): Why Generic Substitution of C₈H₇N₃ Isomers Is Scientifically Inadequate


The molecular formula C₈H₇N₃ is shared by at least four distinct heterocyclic constitutional isomers that differ in ring-fusion topology and nitrogen-atom placement: 5-methylpyrido[2,3-d]pyridazine, 8-methylpyrido[2,3-b]pyrazine (CAS 155629-96-2), 2-methylpyrido[2,3-b]pyrazine (CAS 155629-97-3), and 7-methylpyrido[2,3-b]pyrazine (CAS 397325-35-8) . Although these compounds possess identical molecular weight (145.16 g·mol⁻¹) and elemental composition, the pyrido[2,3-d]pyridazine scaffold places two adjacent nitrogen atoms within the pyridazine ring (N-1, N-2 positions), creating a dipole moment of approximately 4.0 D and a hydrogen-bond-acceptor pattern fundamentally distinct from the pyrido[2,3-b]pyrazine isomers, where the nitrogens are positioned in a 1,4-relationship across the pyrazine ring [1]. This topological difference governs divergent pharmacophoric recognition: pyrido[2,3-d]pyridazine derivatives are documented as selective phosphodiesterase 4 (PDE4) inhibitors and GABA-A receptor benzodiazepine-site ligands, whereas pyrido[2,3-b]pyrazine isomers have been primarily pursued as herbicidal compounds [2]. Consequently, generic substitution of one C₈H₇N₃ isomer for another in a synthetic or screening program is chemically indefensible, as the nitrogen-atom registry directly determines both the compound's electronic profile and its biological target engagement.

5-Methylpyrido[2,3-d]pyridazine (CAS 19818-96-3): Quantitative Differentiation Evidence for Procurement Decision-Making


Physicochemical Fingerprint: Melting Point, pKa, and LogP Differentiation of 5-Methylpyrido[2,3-d]pyridazine from Unsubstituted Parent and Regioisomeric C₈H₇N₃ Compounds

5-Methylpyrido[2,3-d]pyridazine exhibits a melting point of 170 °C (experimentally determined), a predicted pKa of 3.63 ± 0.30, and an XLogP3-AA value of 0.5 [1]. In comparison, the unsubstituted parent pyrido[2,3-d]pyridazine (C₇H₅N₃, MW 131.13 g·mol⁻¹) lacks the methyl substituent entirely and consequently possesses different hydrogen-bonding capacity and lower molecular weight, while the regioisomeric 8-methylpyrido[2,3-b]pyrazine (same formula C₈H₇N₃, MW 145.16 g·mol⁻¹) is reported with distinct InChI connectivity and a different nitrogen-atom adjacency pattern . The pKa of 3.63 indicates that the pyridazine ring nitrogen is significantly less basic than the pyridine nitrogen in the same scaffold, a feature that distinguishes pyrido[2,3-d]pyridazines from pyrido[2,3-b]pyrazines where basicity is distributed differently across the two nitrogen atoms . The XLogP3-AA value of 0.5 falls within a narrow range that balances aqueous solubility with modest lipophilicity, contrasting with more lipophilic substituted pyridopyridazines that bear aryl or heteroaryl appendages at positions 2, 3, or 8.

Physicochemical characterization Compound identity verification Quality control

Regiochemical Identity: Ring-Fusion Isomer Distinction Between Pyrido[2,3-d]pyridazine and Pyrido[2,3-b]pyrazine Cores for Target-Engagement Profiling

The pyrido[2,3-d]pyridazine scaffold, exemplified by the 5-methyl derivative, has been identified in patent literature (8 patent families per PubChemLite) as a core structure for GABA-A receptor benzodiazepine-site ligands and selective PDE4 inhibitors [1]. In direct contrast, the pyrido[2,3-b]pyrazine scaffold—an isosteric C₈H₇N₃ system with identical molecular formula but a pyrazine ring fusion rather than a pyridazine—has been pursued as a herbicidal pharmacophore with distinct agrochemical patent families [2]. This bifurcation in biological application arises from the different spatial orientation of the two nitrogen atoms: in pyrido[2,3-d]pyridazine, the adjacent N-1 and N-2 atoms of the pyridazine ring present a contiguous hydrogen-bond-acceptor surface that mimics the amide motif recognized by PDE enzymes and GABA-A receptor binding pockets; in pyrido[2,3-b]pyrazine, the 1,4-diazine pattern presents a para-oriented donor/acceptor geometry that does not recapitulate this interaction [3]. The 5-methyl substitution further differentiates the compound from 2,3,8-trisubstituted pyrido[2,3-d]pyridazines that were identified as PDE4 inhibitors with a good selectivity profile and reduced side effects, where the methyl group at position 5 provides a minimal steric footprint that preserves receptor fit while enabling downstream derivatization.

Medicinal chemistry Scaffold hopping Structure-activity relationships

Synthetic Entry Point Differentiation: 5-Methylpyrido[2,3-d]pyridazine as a Regiospecific Building Block for Palladium-Catalyzed Cross-Coupling at Positions 5 and 8

Synthetic methodology studies have demonstrated that pyrido[2,3-d]pyridazines bearing substituents at position 5 can undergo regioselective palladium-catalyzed cross-coupling reactions at the 8-position, exploiting the electronic differentiation imposed by the pyridine nitrogen atom on the pyridazine ring reactivity [1]. Specifically, the 5-methyl substituent serves as a non-participating, sterically minimal blocking group that prevents unwanted reactivity at the 5-position while leaving the 8-position available for Suzuki, Heck, or Sonogashira couplings. In contrast, the unsubstituted pyrido[2,3-d]pyridazine parent, or analogs with substituents at alternative positions (e.g., 8-methoxy, 5,6-dihydro), exhibit different regiochemical preferences that may lead to mixtures of regioisomeric products . This synthetic differentiation is critical because the 5-methyl group is unreactive under standard cross-coupling conditions, whereas halogen substituents (e.g., 5-chloro or 8-chloro derivatives) are designed for orthogonal reactivity and would be consumed during coupling, fundamentally altering the product outcome [2].

Synthetic chemistry Cross-coupling Building-block utility

Predicted ADME Property Differentiation: CNS Drug-Like Profile of 5-Methylpyrido[2,3-d]pyridazine Relative to Heavily Substituted Class Members

5-Methylpyrido[2,3-d]pyridazine possesses a topological polar surface area (TPSA) of 38.7 Ų, an XLogP3-AA value of 0.5, zero hydrogen-bond donors, three hydrogen-bond acceptors, and zero rotatable bonds [1]. This physicochemical profile is fully compliant with Lipinski's Rule of Five (MW 145.16, LogP 0.5, HBD 0, HBA 3) and falls well within the CNS MPO (Multiparameter Optimization) desirability range (TPSA < 70 Ų, LogP 1–4, MW < 360). In contrast, biologically active pyrido[2,3-d]pyridazine derivatives from the patent literature—such as those described in US 6,593,325 B1—bear additional substituents at the 2-, 3-, and 8-positions (e.g., alkoxy, cycloalkyl, phenyl, or heteroaryl groups), which increase molecular weight (typically 300–500 g·mol⁻¹), raise LogP (typically 2–5), and add rotatable bonds (typically 3–8), thereby reducing CNS permeability potential [2]. While those elaborated derivatives gain target potency, they sacrifice the optimal ADME starting point that the 5-methyl derivative provides. The compound's predicted collision cross sections (CCS: 127.8 Ų for [M+H]⁺, 128.6 Ų for [M−H]⁻) are also among the smallest in the pyridopyridazine class, consistent with high membrane permeability and low non-specific binding [3].

Drug-likeness ADME prediction CNS multiparameter optimization

5-Methylpyrido[2,3-d]pyridazine (CAS 19818-96-3): Evidence-Derived Research and Industrial Application Scenarios


CNS Drug Discovery: Fragment-Based Screening and Lead Generation Targeting GABA-A Receptor Benzodiazepine Sites

The pyrido[2,3-d]pyridazine scaffold is established in patent literature (US 6,593,325 B1) as a privileged core for GABA-A receptor benzodiazepine-site ligands, with selective affinity for α2/α3/α5 subunits [1]. 5-Methylpyrido[2,3-d]pyridazine (MW 145.16, TPSA 38.7 Ų, LogP 0.5, zero HBD) provides a fragment-like entry point that is fully CNS MPO-compliant and suitable for fragment-based screening, X-ray crystallography soaking experiments, or NMR-based binding studies. Its minimal substitution pattern leaves positions 2, 3, and 8 available for systematic SAR exploration via parallel synthesis or late-stage functionalization. Procurement of this compound is justified over the unsubstituted parent (which lacks the methyl blocking group at C-5 and may exhibit competing reactivity) and over regioisomeric pyrido[2,3-b]pyrazines (which lack documented GABA-A activity and are primarily herbicidal agents) [2].

Medicinal Chemistry: Regiospecific Scaffold for PDE4 Inhibitor Optimization

Pyrido[2,3-d]pyridazine derivatives have been synthesized and characterized as selective phosphodiesterase 4 (PDE4) inhibitors with a favorable selectivity profile and reduced emetic side effects relative to earlier PDE4 chemotypes [1]. The 5-methyl derivative serves as a core scaffold for systematic exploration of substituent effects at the 2-, 3-, and 8-positions, where the methyl group at C-5 provides steric definition without contributing to off-target interactions. The scaffold's synthetic tractability—specifically the ability to undergo palladium-catalyzed cross-coupling at position 8 in the presence of the 5-methyl blocking group—enables modular library synthesis for PDE4 structure–activity relationship studies [2]. Compared to 2,3,8-trisubstituted pyrido[2,3-d]pyridazine PDE4 inhibitors already described in the literature, the 5-methyl derivative offers a less elaborated starting point that avoids pre-committing to specific substitution patterns before biochemical screening data are obtained.

Analytical Chemistry and Quality Control: Identity Verification and Isomer Discrimination Using Physicochemical Signatures

The compound's experimentally determined melting point (170 °C) and predicted pKa (3.63 ± 0.30) provide orthogonal identity verification metrics that can be integrated into QA/QC protocols [1]. The unique InChIKey (JXHZYWPDWNINFN-UHFFFAOYSA-N) and computed properties (XLogP3-AA 0.5, TPSA 38.7 Ų, CCS [M+H]⁺ 127.8 Ų) enable unambiguous discrimination of this compound from its C₈H₇N₃ constitutional isomers, which share identical molecular weight (145.16 g·mol⁻¹) and formula but possess distinct InChI connectivity, melting points, and chromatographic retention behavior [2]. This is particularly critical for procurement from chemical suppliers where isomer misassignment is a documented risk in fused heterocyclic series. The zero hydrogen-bond donor count, combined with three hydrogen-bond acceptors, also informs chromatographic method development (e.g., selection of HILIC vs. reversed-phase conditions) for purity analysis.

Agrochemical Research: Negative Control or Comparator for Structure–Activity Relationship Studies in Herbicide Development

While pyrido[2,3-b]pyrazine isomers have been patented as herbicides (EP 0555957, US 8,921,273), the pyrido[2,3-d]pyridazine scaffold is structurally distinct and has not been reported to possess herbicidal activity [1]. 5-Methylpyrido[2,3-d]pyridazine can therefore serve as a negative control compound in agrochemical screening cascades designed to identify which C₈H₇N₃ isomer topologies convey herbicidal activity. Its procurement enables direct head-to-head comparison against herbicidally active pyrido[2,3-b]pyrazine analogs within the same experimental system, allowing researchers to deconvolve the contribution of ring-fusion topology (pyridazine vs. pyrazine) from the contribution of peripheral substituents to the observed biological effect [2]. The compound's zero HBD count and low LogP (0.5) may also influence phloem mobility and plant uptake characteristics differently than the more lipophilic pyrido[2,3-b]pyrazine herbicides.

Quote Request

Request a Quote for 5-Methylpyrido[2,3-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.